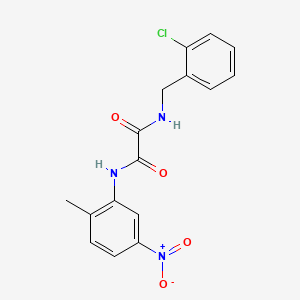

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c1-10-6-7-12(20(23)24)8-14(10)19-16(22)15(21)18-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMIFCAHEVNEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate by reacting 2-chlorobenzylamine with oxalyl chloride in an inert solvent such as dichloromethane.

Step 2: Addition of 2-methyl-5-nitroaniline to the reaction mixture, followed by stirring at room temperature to yield the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding nitroso or amino derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-chlorobenzyl)-N2-(2-methylphenyl)oxalamide

- N1-(2-chlorobenzyl)-N2-(5-nitrophenyl)oxalamide

- N1-(2-methyl-5-nitrophenyl)-N2-(2-chlorophenyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both chlorobenzyl and methyl-nitrophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of chlorobenzyl and nitrophenyl groups, contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₄ClN₃O₄

- Molecular Weight : 347.75 g/mol

- CAS Number : 899975-09-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may influence these targets through:

- Enzyme Inhibition : Potential inhibition of bacterial enzymes, contributing to its antimicrobial properties.

- Receptor Interaction : Binding to specific receptors that modulate biochemical pathways, leading to anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism likely involves the inhibition of key bacterial enzymes, which disrupts vital cellular processes.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by researchers evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics . -

Inflammation Model Study :

In an animal model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests that the compound could be further investigated for therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Biochemical Probes : The compound's ability to interact with specific proteins indicates its utility as a biochemical probe in research settings .

- Therapeutic Potential : Its anti-inflammatory and antimicrobial properties position it as a candidate for therapeutic development in treating infections and inflammatory conditions .

Q & A

Q. Why do some studies report low cytotoxicity (IC₅₀ > 50 μM) while others show high potency (IC₅₀ < 1 μM)?

- Resolution :

- Cell Line Variability : Test in MDA-MB-231 (high CYP3A4 expression) vs. HepG2 (low metabolic activity) .

- Metabolite Interference : LC-MS profiling identifies active metabolites (e.g., reduced nitro to amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.